
2-(4-羟基苯氧基)苯酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Hydroxyphenoxy)phenol is an organic compound that belongs to the class of phenoxyphenols. It is characterized by the presence of a hydroxyl group attached to a phenoxy group, which is further connected to another phenol ring. This compound is of significant interest due to its potential biological activities and applications in various fields, including chemistry, biology, medicine, and industry.
科学研究应用
2-(4-Hydroxyphenoxy)phenol has a wide range of scientific research applications:
作用机制
Target of Action
It’s known that phenol derivatives, which include 2-(4-hydroxyphenoxy)phenol, have potential biological activities . They are often used as building blocks for the synthesis of bioactive natural products .
Mode of Action
It’s known that phenol derivatives can interact with various biological targets, leading to changes in cellular functions .
Biochemical Pathways
The biosynthesis of phenolic compounds like 2-(4-Hydroxyphenoxy)phenol involves the introduction of a hydroxyl group into the substrate at a specific position, facilitated by microorganisms with hydroxylases . This process is part of the broader shikimate and phenylpropanoid pathways, which are essential for the biosynthesis of phenolic compounds .
Result of Action
It’s known that phenol derivatives can have potential biological activities, including anti-tumor and anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of 2-(4-Hydroxyphenoxy)phenol can be influenced by various environmental factors. For instance, the biosynthesis of phenolic compounds can be affected by different stresses . Additionally, the compound’s action can be influenced by the presence of other substances in the environment, such as other chemicals or biological entities.
生化分析
Biochemical Properties
2-(4-Hydroxyphenoxy)phenol is a phenolic compound with a molecular weight of 202.206 and a density of 1.3±0.1 g/cm3 .
Cellular Effects
Research has shown that 2-(4-Hydroxyphenoxy)phenol can have significant effects on various types of cells. For instance, it has been found to induce antiproliferation effects and apoptosis in human lung cancer cells . It also exerts inhibitory effects on hepatocellular carcinoma cells . These effects are believed to be due to the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(4-Hydroxyphenoxy)phenol is complex and involves several steps. It is thought to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Hydroxyphenoxy)phenol can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
2-(4-Hydroxyphenoxy)phenol is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of 2-(4-Hydroxyphenoxy)phenol within cells and tissues involve various transporters and binding proteins . The compound can also have effects on its localization or accumulation within cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenoxy)phenol typically involves the reaction of 4-iodophenol with 3-methoxyphenol through an Ullmann reaction catalyzed by copper. This is followed by demethylation using hydrogen bromide in acetic acid . Another method involves the reaction of phenol with (S)-(-)-2-halopropionic acid to synthesize 2-phenoxypropionic acid, which is then oxidized to obtain 2-(4-Hydroxyphenoxy)phenol .
Industrial Production Methods
In industrial settings, the production of 2-(4-Hydroxyphenoxy)phenol may involve large-scale Ullmann reactions with copper catalysts, followed by demethylation processes using strong acids like sulfuric acid or hydrochloric acid. These methods ensure high yields and purity of the final product.
化学反应分析
Types of Reactions
2-(4-Hydroxyphenoxy)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho- and para-directing substituent, making the compound highly reactive towards electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions
Oxidation and Reduction: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives. Reduction reactions can also occur, leading to the formation of reduced phenolic compounds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid, and aluminum chloride for Friedel–Crafts reactions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Halogenation: Halogenated phenoxyphenols.
Nitration: Nitro-substituted phenoxyphenols.
Sulfonation: Sulfonated phenoxyphenols.
Friedel–Crafts Alkylation/Acylation: Alkylated or acylated phenoxyphenols.
相似化合物的比较
Similar Compounds
4-[4-(4-Hydroxyphenoxy)phenoxy]phenol (4-HPPP): Exhibits similar antiproliferative effects and is used in cancer research.
3-(3,5-Dichloro-4-hydroxyphenoxy)phenol: Synthesized through similar methods and used in various industrial applications.
Uniqueness
2-(4-Hydroxyphenoxy)phenol is unique due to its specific structural arrangement, which imparts distinct biological activities and chemical reactivity
属性
IUPAC Name |
2-(4-hydroxyphenoxy)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,13-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIMVFPKSQDJJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23990-90-1 |
Source


|
| Record name | 2-(4-hydroxyphenoxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2419801.png)
![3-[2-(1,3-benzothiazol-2-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2419802.png)
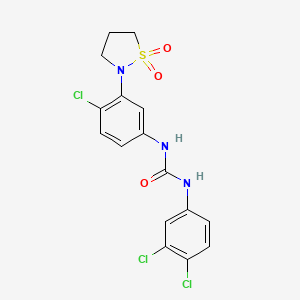
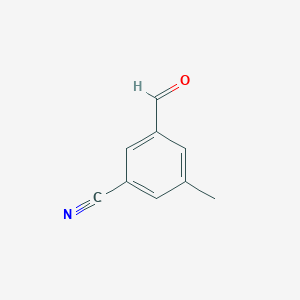
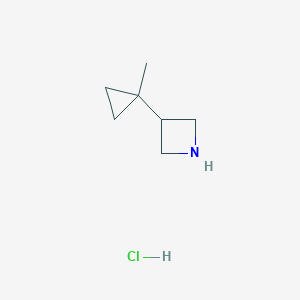

![2-Chloro-N-[4-(2,2-difluoroethyl)-3-oxo-1,4-benzothiazin-6-yl]acetamide](/img/structure/B2419811.png)
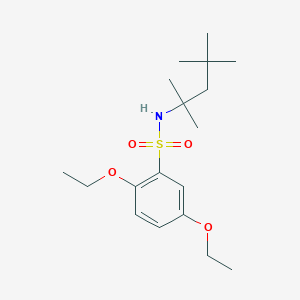

![4-[N-(phenoxycarbonyl)4-ethylbenzenesulfonamido]phenyl phenyl carbonate](/img/structure/B2419818.png)

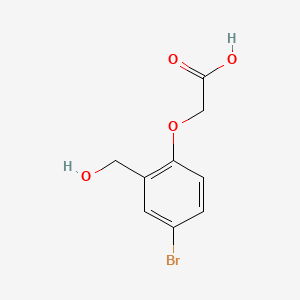
![4-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-5-fluoropyrimidine](/img/structure/B2419821.png)
